4-(5-Chlorosalicyloyl)Piperazine
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Overview
Description
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone is a chemical compound with the molecular formula C11H13ClN2O2This compound features a chlorinated phenyl group, a hydroxyl group, and a piperazine moiety, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone typically involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxybenzoic acid or 5-chloro-2-hydroxyacetophenone.
Reduction: Formation of 5-chloro-2-hydroxyphenylmethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of (5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. By inhibiting MAGL, the compound can modulate the levels of endocannabinoids, which play a role in various physiological processes, including pain sensation, inflammation, and cancer progression .
Comparison with Similar Compounds
Similar Compounds
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone: Known for its potential as a MAGL inhibitor.
(4-(2-methoxyphenyl)piperazin-1-yl)methanone: Studied for its affinity for alpha1-adrenergic receptors.
(4-(4-bromophenyl)piperazin-1-yl)methanone: Investigated for its antiviral and anticancer properties
Uniqueness
(5-chloro-2-hydroxyphenyl)(piperazin-1-yl)methanone stands out due to its specific interaction with MAGL and its potential therapeutic applications in modulating endocannabinoid levels. This unique mechanism of action differentiates it from other similar compounds that may target different receptors or enzymes .
Properties
Molecular Formula |
C11H13ClN2O2 |
---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C11H13ClN2O2/c12-8-1-2-10(15)9(7-8)11(16)14-5-3-13-4-6-14/h1-2,7,13,15H,3-6H2 |
InChI Key |
RVOWFLKZLRAMPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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